molecular formula C20H22N6O B5979326 N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide

N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide

Katalognummer B5979326
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: NKILRRLWJCEVRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide, also known as BPTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTB belongs to the class of tetrazole-containing compounds and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and future directions for research.

Wirkmechanismus

The mechanism of action of N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to interact with various molecular targets, including ion channels, enzymes, and receptors. N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to inhibit voltage-gated sodium channels and calcium channels, which may contribute to its neuroprotective effects. N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has also been shown to interact with the GABA-A receptor, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to induce apoptosis and inhibit angiogenesis. In neurological disorders, N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular diseases, N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have vasodilatory effects and reduce blood pressure.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide is its potential therapeutic applications in various diseases. N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have pharmacological properties that may be useful in the treatment of cancer, neurological disorders, and cardiovascular diseases. However, one limitation of N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide is its limited availability and high cost, which may limit its use in preclinical and clinical studies.

Zukünftige Richtungen

There are several future directions for research on N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide. In cancer research, further studies are needed to determine the efficacy of N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide in various cancer types and to elucidate its mechanism of action. In neurological disorders, further studies are needed to determine the potential use of N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide in the treatment of Alzheimer's disease and other neurodegenerative diseases. In cardiovascular diseases, further studies are needed to determine the potential use of N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide in the treatment of hypertension and other cardiovascular diseases. Additionally, further studies are needed to optimize the synthesis of N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide and to develop more efficient and cost-effective methods for its production.

Synthesemethoden

N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide can be synthesized through a multistep process involving the reaction of 1-benzyl-4-piperidone with sodium azide, followed by the addition of 3-bromo-1-(4-methylphenyl)tetrazole and subsequent reduction with sodium borohydride. The final product is purified through chromatography and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease. In cardiovascular diseases, N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have vasodilatory effects and may have potential use in the treatment of hypertension.

Eigenschaften

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c27-20(17-7-4-8-19(13-17)26-15-21-23-24-26)22-18-9-11-25(12-10-18)14-16-5-2-1-3-6-16/h1-8,13,15,18H,9-12,14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKILRRLWJCEVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=CC=C2)N3C=NN=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.